molecular formula C12H16N2O3 B8366756 2-amino-3-cyclopropoxy-N-methoxy-N-methylbenzamide

2-amino-3-cyclopropoxy-N-methoxy-N-methylbenzamide

Cat. No. B8366756
M. Wt: 236.27 g/mol
InChI Key: OLYOPMFYHCJVPC-UHFFFAOYSA-N
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Patent
US09133139B2

Procedure details

In a flask at room temperature, was added 2-amino-3-cyclopropoxybenzoic acid (6.61 g, 34.2 mmol) N,O-dimethylhydroxylamine hydrochloride (10.01 g, 103 mmol), N-ethyl-N″-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.87 g, 41.1 mmol) and 1-hydroxybenzotriazole hydrate (6.29 g, 41.1 mmol) in 50 ml of DMF. To the solution was added triethylamine (19.07 mL, 137 mmol). The reaction solution was stirred at 60° C. overnight and then cooled to room temperature. The reaction mixture was partitioned between water and ethyl acetate and transferred to a separatory funnel and washed with 10% LiCl, water, and brine. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated to provide dark oil. The crude product mixture was purified via ISCO (0%-50% of EtOAC/DCM in 15 minutes, 120 g column) to give 2-amino-3-cyclopropoxy-N-methoxy-N-methylbenzamide (5.2 g, 22.01 mmol, 64.3% yield). HPLC: RT=1.975 min (H2O/MeOH with TFA, SunFire C18 3.5 μm, 2.1×30 mm, gradient=4 min, wavelength=220 nm); MS(ES):m/z=237.12 [M+H]+; 1H NMR (400 MHz, chloroform-d) δ 7.17 (dd, J=8.0, 1.2 Hz, 1H), 7.02 (dd, J=7.9, 1.3 Hz, 1H), 6.67 (t, J=7.9 Hz, 1H), 4.78 (br. s., 2H), 3.88-3.73 (m, 1H), 3.69-3.56 (m, 3H), 3.36 (s, 3H), 0.92-0.72 (m, 4H)).
Quantity
6.61 g
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N″-(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.07 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH:12]2[CH2:14][CH2:13]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.O.[OH:16][N:17]1[C:21]2C=CC=CC=2N=N1.[CH2:26](N(CC)CC)C>CN(C=O)C>[NH2:1][C:2]1[C:10]([O:11][CH:12]2[CH2:14][CH2:13]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:17]([O:16][CH3:26])[CH3:21])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
6.61 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC1CC1
Name
N-ethyl-N″-(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
7.87 g
Type
reactant
Smiles
Name
Quantity
6.29 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.07 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
washed with 10% LiCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide dark oil
CUSTOM
Type
CUSTOM
Details
The crude product mixture was purified via ISCO (0%-50% of EtOAC/DCM in 15 minutes, 120 g column)
Duration
15 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)N(C)OC)C=CC=C1OC1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.01 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 64.3%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.